molecular formula C17H19N5O B3012264 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine CAS No. 2379970-37-1

2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine

Cat. No.: B3012264
CAS No.: 2379970-37-1
M. Wt: 309.373
InChI Key: IUMQNTNXMULUGQ-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine is a complex organic compound that features a morpholine ring substituted with a 4-methylphenyl group and a 9-methylpurin-6-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution with 4-Methylphenyl Group: The morpholine ring is then subjected to a Friedel-Crafts alkylation reaction with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of 9-Methylpurin-6-yl Group: The final step involves the nucleophilic substitution reaction where the morpholine derivative reacts with 9-methylpurine-6-yl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic ring or the morpholine ring.

    Reduction: Reduced forms of the aromatic ring or the purine moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-viral activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The purine moiety suggests potential interactions with nucleic acids or proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-4-(9-ethylpurin-6-yl)morpholine
  • 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)piperidine
  • 2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)pyrrolidine

Uniqueness

2-(4-Methylphenyl)-4-(9-methylpurin-6-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine ring with the purine moiety is particularly noteworthy, as it may confer unique binding affinities and reactivity profiles compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenyl)-4-(9-methylpurin-6-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-3-5-13(6-4-12)14-9-22(7-8-23-14)17-15-16(18-10-19-17)21(2)11-20-15/h3-6,10-11,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMQNTNXMULUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3N=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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